molecular formula C7H8N4 B188485 1H-benzimidazole-1,2-diamine CAS No. 29540-87-2

1H-benzimidazole-1,2-diamine

Cat. No.: B188485
CAS No.: 29540-87-2
M. Wt: 148.17 g/mol
InChI Key: JPVWRXBVNNXNND-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1,2-diamine, also known as 1,2-diaminobenzimidazole, is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an imidazole ring, with two amino groups attached at the 1 and 2 positions of the imidazole ring. This compound is of significant interest due to its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-1,2-diamine can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions. Another method includes the cyclization of o-phenylenediamine with carboxylic acids or their derivatives in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure reactors and catalysts to enhance the reaction rate and yield. The process often includes the use of solvents such as ethanol or methanol to facilitate the reaction and improve product isolation .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the amino groups, leading to the formation of different substituted benzimidazoles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazoles, which can exhibit different biological and chemical properties .

Scientific Research Applications

1H-Benzimidazole-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic applications.

    Industry: The compound is used in the production of dyes, polymers, and other industrial materials.

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole-1,2-diamine is unique due to the presence of two amino groups, which enhance its reactivity and allow for the formation of a wide range of derivatives. This structural feature also contributes to its diverse biological activities and applications in various fields .

Properties

IUPAC Name

benzimidazole-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-7-10-5-3-1-2-4-6(5)11(7)9/h1-4H,9H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVWRXBVNNXNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50330627
Record name 1H-benzimidazole-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50330627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29540-87-2
Record name Benzimidazole-1,2-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29540-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-benzimidazole-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50330627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydroxylamine O-sulphonic acid (tech. 23.25 g, 205 mmol) was added to a stirred solution of 2-aminobenzimidazole (25 g, 187.5 mmol) dissolved in water (600 ml) containing potassium hydroxide (24.6 g, 438 mmol) at 23° C. After a few moments a white solid began to precipitate. The mixture was stirred for 30 mins and the product collected by filtration, washed with water and dried in air at ambient temperature, 10.75 g. On standing overnight a second crop, 5.8 g was obtained. The total yield of product was 16.55 g, 60%, mp. 252°-254° C., (lit. 255°-259° C.). Spectroscopic analysis was consistent with the product but indicated a small amount of the starting material was also present. This was used without further purification (note 1).
Quantity
23.25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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